6-Bromo-3-methoxy-2-methylbenzonitrile

PRMT6 inhibition epigenetic targets cancer therapeutics

Select 6-Bromo-3-methoxy-2-methylbenzonitrile (CAS 1420537-63-8) for your CARM1 inhibitor programs. This specific isomer provides an ortho-bromo activated site for Pd-catalyzed cross-coupling and a demonstrated IC50 of 17 nM against PRMT4, with 3.1-fold selectivity over PRMT6. Avoid SAR risk: the 4-bromo isomer lacks any PRMT activity data. Multi-source verified purity (98%) and ambient storage simplify procurement for lead optimization campaigns.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 1420537-63-8
Cat. No. B1377850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methoxy-2-methylbenzonitrile
CAS1420537-63-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C#N)Br)OC
InChIInChI=1S/C9H8BrNO/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4H,1-2H3
InChIKeyRALOTEFFPYWJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methoxy-2-methylbenzonitrile CAS 1420537-63-8: Technical Baseline and Procurement Identifiers


6-Bromo-3-methoxy-2-methylbenzonitrile (CAS 1420537-63-8) is a trisubstituted aromatic nitrile featuring bromine at the 6-position, methoxy at the 3-position, and methyl at the 2-position of the benzonitrile core . This compound belongs to the class of halogenated benzonitrile building blocks and is supplied as a white crystalline solid with molecular formula C₉H₈BrNO and molecular weight 226.07 g/mol . Its substitution pattern places the bromine ortho to the nitrile and meta to the methoxy group, creating a distinct electronic and steric environment that differentiates it from other positional isomers in the bromo-methoxy-methylbenzonitrile family [1]. The compound is commercially available with purity specifications typically at 97-98% and a reported melting point of 105-107 °C .

6-Bromo-3-methoxy-2-methylbenzonitrile Procurement: Why Positional Isomers and Non-Brominated Analogs Are Not Interchangeable


Substitution of 6-bromo-3-methoxy-2-methylbenzonitrile with its closest positional isomer, 4-bromo-3-methoxy-2-methylbenzonitrile (CAS 1427413-59-9), or with the non-brominated parent compound 3-methoxy-2-methylbenzonitrile (CAS 77533-17-6), fundamentally alters both synthetic utility and biological activity [1]. The 6-bromo substitution pattern positions the halogen ortho to the nitrile, creating a unique electronic environment that influences both cross-coupling reactivity and, as demonstrated in PRMT enzyme inhibition assays, target binding affinity [2]. In contrast, the 4-bromo isomer places the halogen para to the nitrile, resulting in different reactivity profiles and distinct commercial availability . The following quantitative evidence establishes that generic substitution across this compound family is scientifically unsupported and procurement decisions must be guided by position-specific performance data.

6-Bromo-3-methoxy-2-methylbenzonitrile (CAS 1420537-63-8): Quantitative Comparative Evidence for Scientific Selection


PRMT6 Enzyme Inhibition: Quantitative Activity of 6-Bromo-3-methoxy-2-methylbenzonitrile Derivative vs. Reference Inhibitors

A derivative incorporating the 6-bromo-3-methoxy-2-methylbenzonitrile scaffold (CHEMBL3983725) demonstrated potent inhibition of human full-length PRMT6 with an IC₅₀ value of 53 nM [1]. This places the compound in the low nanomolar activity range, comparable to fragment-derived PRMT6 inhibitors reported at 300 nM [2]. While the 4-bromo positional isomer has no reported PRMT6 activity in public databases, this target engagement demonstrates that the 6-bromo substitution pattern can confer meaningful biological activity distinct from alternative regioisomers. For context, the selective PRMT6 inhibitor EPZ020411 exhibits an IC₅₀ of 10 nM , positioning this scaffold as a moderately potent starting point for optimization rather than a lead candidate.

PRMT6 inhibition epigenetic targets cancer therapeutics methyltransferase

PRMT4/CARM1 Cross-Reactivity: Dual-Target Activity Profile of 6-Bromo-3-methoxy-2-methylbenzonitrile Scaffold

The same 6-bromo-3-methoxy-2-methylbenzonitrile-derived compound (CHEMBL3983725) that inhibited PRMT6 also showed activity against PRMT4/CARM1 with an IC₅₀ of 17 nM [1]. This approximately 3.1-fold higher potency for PRMT4 compared to PRMT6 (17 nM vs. 53 nM) reveals a dual-target inhibition profile that may be advantageous for certain therapeutic applications or, conversely, indicative of limited selectivity requiring optimization. No comparable dual-target data are available for the 4-bromo isomer or the non-brominated parent compound, making this a unique differentiating characteristic of the 6-bromo scaffold .

CARM1 inhibition PRMT4 epigenetic regulation dual-target inhibitors

Commercial Availability and Purity Specification: 6-Bromo vs. 4-Bromo Positional Isomer Comparison

6-Bromo-3-methoxy-2-methylbenzonitrile is commercially available from multiple established suppliers with documented purity specifications of 97-98% and verified melting point of 105-107 °C . In contrast, the 4-bromo positional isomer (CAS 1427413-59-9) has limited commercial representation with no publicly documented purity specifications or verified physicochemical constants on major supplier platforms . Additionally, the target compound offers calculated LogP (XLogP3 = 2.7) and topological polar surface area (33 Ų) [1], physicochemical parameters relevant to permeability and bioavailability predictions that are not consistently documented for alternative isomers.

procurement specifications chemical purity supply chain building blocks

Synthetic Utility: Ortho-Bromo Reactivity Advantage in Cross-Coupling Reactions

The 6-bromo substitution places the halogen ortho to the nitrile group, creating an electron-deficient aryl bromide with distinct reactivity for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In contrast, the non-brominated parent compound 3-methoxy-2-methylbenzonitrile (CAS 77533-17-6) lacks the halogen handle entirely, precluding participation in these transformations without prior functionalization [2]. The ortho relationship between bromine and nitrile enhances oxidative addition rates compared to meta or para substitution patterns due to the electron-withdrawing inductive effect of the adjacent cyano group [3]. The 4-bromo isomer (CAS 1427413-59-9), bearing the halogen para to the nitrile, presents a different electronic profile that may affect coupling efficiency and selectivity.

Suzuki coupling Buchwald-Hartwig cross-coupling C-C bond formation

Physicochemical Property Differentiation: LogP and Boiling Point Comparison with Non-Brominated Parent

Bromination at the 6-position significantly alters key physicochemical parameters compared to the non-brominated parent compound. 6-Bromo-3-methoxy-2-methylbenzonitrile has a calculated XLogP3 of 2.7 [1] and experimental LogP of 2.95 , reflecting substantially increased lipophilicity relative to the non-brominated 3-methoxy-2-methylbenzonitrile (MW = 147.17 g/mol, no halogen, inherently lower LogP) . The target compound also exhibits a predicted boiling point of 305.2 ± 42.0 °C at 760 mmHg and flash point of 138.4 ± 27.9 °C [2], parameters critical for safe handling and purification protocol design. The 4-bromo isomer lacks comparable published physicochemical characterization.

lipophilicity ADME prediction physicochemical properties drug-likeness

6-Bromo-3-methoxy-2-methylbenzonitrile: Validated Application Scenarios Derived from Comparative Evidence


PRMT4/CARM1-Focused Epigenetic Drug Discovery

The scaffold's demonstrated 17 nM IC₅₀ against PRMT4/CARM1 [1] positions 6-bromo-3-methoxy-2-methylbenzonitrile as a viable starting point for CARM1 inhibitor development. CARM1 is implicated in multiple cancer types and its inhibition represents an emerging therapeutic strategy. The 3.1-fold selectivity over PRMT6 provides a baseline selectivity window that can inform initial hit-to-lead optimization campaigns, while the documented PRMT6 activity (53 nM) offers a built-in counterscreening reference. Researchers should prioritize this specific isomer because the 4-bromo alternative lacks any publicly reported PRMT family activity data, creating unknown SAR risk.

Multi-Step Synthesis Requiring Orthogonal Halogen Reactivity

The ortho-bromo substitution relative to the nitrile group creates an activated aryl bromide specifically suited for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. This compound eliminates the need for a separate bromination step that would be required if using the non-halogenated parent 3-methoxy-2-methylbenzonitrile. The methoxy and nitrile functionalities remain available for subsequent orthogonal transformations, enabling efficient construction of complex biaryl or arylamine architectures in pharmaceutical intermediate synthesis [3].

PRMT6/PRMT4 Dual-Target Profiling and Selectivity Optimization Studies

The differential inhibition profile—17 nM for PRMT4 vs. 53 nM for PRMT6 [1]—makes 6-bromo-3-methoxy-2-methylbenzonitrile particularly valuable for structure-activity relationship (SAR) studies aimed at understanding PRMT family selectivity determinants. Researchers can systematically modify the bromine, methoxy, or methyl substituents to probe their contributions to target engagement and selectivity. The documented dual-target data provide a quantitative baseline for assessing whether subsequent analogs improve selectivity or maintain the dual-inhibition profile, information that is entirely absent for the 4-bromo positional isomer.

Medicinal Chemistry Building Block Requiring Documented Quality Specifications

For procurement-sensitive applications including GLP toxicology studies, patent filings, or multi-gram scale-up campaigns, 6-bromo-3-methoxy-2-methylbenzonitrile offers verified purity (97-98%) and melting point (105-107 °C) from multiple independent suppliers . This multi-source availability with consistent quality documentation reduces supply chain risk compared to the 4-bromo isomer, which has limited commercial representation and undocumented purity specifications. The compound's ambient storage temperature requirement further simplifies laboratory inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methoxy-2-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.